molecular formula C22H30N4 B376584 1-BUTYL-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE

1-BUTYL-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE

Cat. No.: B376584
M. Wt: 350.5g/mol
InChI Key: VTONTXCLLCMILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BUTYL-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE is a chemical compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE typically involves the reaction of 1H-benzimidazole with 4-(diethylamino)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-BUTYL-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-BUTYL-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, leading to their biological effects. The compound may interact with DNA, enzymes, or receptors, disrupting normal cellular processes and leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl-N-[4-(diethylamino)benzyl]-1H-benzimidazol-5-amine
  • N-(1-butyl-1H-benzimidazol-2-yl)-N-[4-(diethylamino)benzyl]amine

Comparison

1-BUTYL-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .

Properties

Molecular Formula

C22H30N4

Molecular Weight

350.5g/mol

IUPAC Name

1-butyl-N-[[4-(diethylamino)phenyl]methyl]benzimidazol-2-amine

InChI

InChI=1S/C22H30N4/c1-4-7-16-26-21-11-9-8-10-20(21)24-22(26)23-17-18-12-14-19(15-13-18)25(5-2)6-3/h8-15H,4-7,16-17H2,1-3H3,(H,23,24)

InChI Key

VTONTXCLLCMILX-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)N(CC)CC

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)N(CC)CC

Origin of Product

United States

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